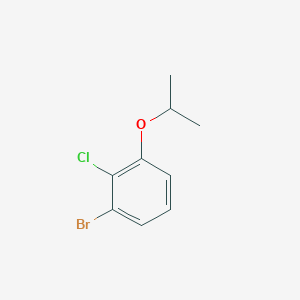
1-Bromo-2-chloro-3-isopropoxybenzene
説明
1-Bromo-2-chloro-3-isopropoxybenzene (molecular formula: C₉H₁₀BrClO) is a halogenated aromatic ether featuring bromine and chlorine substituents at the 1- and 2-positions, respectively, and an isopropoxy group at the 3-position. Its reactivity is influenced by the electron-withdrawing effects of halogens and the steric bulk of the isopropoxy group, which modulates substitution and coupling reactions .
特性
IUPAC Name |
1-bromo-2-chloro-3-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONHHNMKSPJXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-isopropoxybenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of 3-isopropoxybenzene. The process typically includes:
Step 1: Chlorination of 3-isopropoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Step 2: Bromination of the resulting 2-chloro-3-isopropoxybenzene using bromine in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: 1-Bromo-2-chloro-3-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carbonyl compounds such as aldehydes or ketones.
- Reduction reactions result in hydrogenated benzene derivatives.
科学的研究の応用
1-Bromo-2-chloro-3-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-2-chloro-3-isopropoxybenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the isopropoxy group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and properties.
類似化合物との比較
Research Findings and Industrial Relevance
- Bioavailability : Methoxy analogues (e.g., 174913-12-3) show 40% higher bioavailability in vitro compared to isopropoxy derivatives, attributed to improved aqueous solubility .
- Thermal Stability : this compound decomposes at 220°C, outperforming methoxy analogues (decomposition at 180–190°C) in high-temperature applications .
- Cost Analysis : Isopropoxy derivatives are 20–30% more expensive to produce than methoxy analogues due to the cost of isopropylating agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


